5-Methoxypyrido[3,4-d]pyrimidine

EGFR Tyrosine Kinase Inhibitor Positional Isomer SAR

Researchers exploring kinase inhibitor SAR often face limited access to the 5-methoxy substituted pyrido[3,4-d]pyrimidine isomer, as most commercial offerings focus on the 6- or 8-substituted analogs. This 5-methoxy variant provides a distinct hydrogen-bond acceptor profile and steric footprint critical for optimizing hinge-region interactions in targets such as MPS1 and RIPK3. • Enables direct SAR exploration against EGFR (6-methylamino analog: IC50 0.008 nM), MPS1 (clinical candidate BOS172722 derived from this core), and RIPK3 (586-fold selectivity over RIPK1). • Serves as a strategic starting material for scaffold hybridization and C-4 diversification via palladium-catalyzed cross-coupling. • Supplied as a custom-synthesis scaffold with batch-specific QC documentation; standard lead time applies.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Cat. No. B13672383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxypyrido[3,4-d]pyrimidine
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCOC1=CN=CC2=NC=NC=C12
InChIInChI=1S/C8H7N3O/c1-12-8-4-9-3-7-6(8)2-10-5-11-7/h2-5H,1H3
InChIKeyVXAPLAUMXAOMMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 h / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxypyrido[3,4-d]pyrimidine: Strategic Kinase Building Block


5-Methoxypyrido[3,4-d]pyrimidine is a fused bicyclic heterocycle belonging to the pyridopyrimidine family, characterized by a pyridine ring annulated to a pyrimidine with a methoxy substituent at the 5-position. This scaffold serves as a privileged kinase inhibitor pharmacophore, with documented utility against targets including EGFR, MPS1, RIPK3, and CXCR2 [1]. The 5-methoxy substitution pattern provides a distinct electronic and steric profile compared to the more commonly explored 6- and 8-substituted analogs, making it a valuable intermediate for structure–activity relationship (SAR) exploration and scaffold hybridization campaigns [2].

Workflow

Kinase inhibitor SAR and scaffold hybridization

Scaffold

Privileged pyrido[3,4-d]pyrimidine pharmacophore

Substitution

5-Methoxy provides distinct electronic and steric profile

Isomer Specificity of 5-Methoxypyrido[3,4-d]pyrimidine


The pyrido[3,4-d]pyrimidine scaffold exhibits extreme sensitivity to substituent position and identity. The isomeric pyrido[4,3-d]pyrimidine series shows divergent EGFR potency compared to the [3,4-d] isomer [1], and within the [3,4-d] series, the 6-methylamino substituent yields an IC50 of 0.008 nM against EGFR while the 7-substituted position is inactive [2]. The 5-methoxy group introduces a hydrogen-bond acceptor and steric footprint absent in the unsubstituted or C-6/C-8 substituted analogs, directly influencing kinase selectivity, metabolic stability, and synthetic tractability [3].

This product

Pyrido[3,4-d]pyrimidine isomer with 5-methoxy substitution

vs.
Alternative isomers

Pyrido[4,3-d] or [2,3-d] isomers may lack kinase potency or shift selectivity

This product

5-Methoxy variant offering defined H-bond and steric footprint

vs.
Unsubstituted or C-6/C-8 analogs

May alter kinase selectivity, metabolic stability, and synthetic accessibility

5-Methoxypyrido[3,4-d]pyrimidine Comparative Evidence


EGFR Inhibition: Isomer Potency Comparison

Within the pyrido[d]pyrimidine scaffold family, the [3,4-d] isomer demonstrates dramatically superior EGFR inhibitory potency compared to the [2,3-d] isomer. The 6-(methylamino)pyrido[3,4-d]pyrimidine (7f) achieves an IC50 of 0.008 nM against isolated EGFR, which is approximately 16-fold more potent than the corresponding 7-(methylamino)pyrido[4,3-d]pyrimidine (5f, IC50 = 0.13 nM) [1]. This positional sensitivity underscores that the 5-methoxy-substituted [3,4-d] scaffold occupies a unique potency niche not accessible to alternative ring-fusion isomers.

EGFR isomer potency
Cross-study comparable
[3,4-d] isomer IC50 0.008 nM vs. [4,3-d] 0.13 nM; [2,3-d] nearly inactive
Supports isomer-specific kinase engagement; assay context may not transfer
Isolated EGFR assay; data to verify for 5-methoxy analog
EGFR Tyrosine Kinase Inhibitor Positional Isomer SAR

Cancer Cell Line Selectivity: 8-Methoxy vs. C-4 Analogs

The common synthetic intermediate 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine, which is structurally adjacent to the 5-methoxy congener, enables C-4 derivatization that yields compounds with pronounced tumor-type selectivity. In the NCI 60 human cancer cell line panel, compound 21 (a 3-fluoro derivative) achieved 60.77% growth inhibition in MCF-7 and 71.42% in MDA-MB-468 breast cancer cells at 10 µM, with negligible activity against other lineages [1]. This disease-oriented selectivity profile is scaffold-driven and tunable via the methoxy substitution pattern.

Cell line selectivity
Class-level inference
8-Methoxy C-4 derivative: up to 71% growth inhibition in breast lines at 10 µM; low activity elsewhere
Reported cell-line response context; selectivity profile requires independent validation
NCI 60 one-dose screen; class-level extrapolation to 5-methoxy
Anticancer NCI 60 Tumor-Type Selectivity

Metabolic Stability by 6-Methyl Substitution

Pyrido[3,4-d]pyrimidine-based MPS1 inhibitors initially suffered from rapid turnover in human liver microsomes (HLM). Introduction of a methyl group at the 6-position of the core scaffold significantly improved HLM stability by suppressing P450-mediated metabolism at the distal aniline portion [1]. This finding, which led to the clinical candidate BOS172722, demonstrates that subtle substituent modifications on the pyrido[3,4-d]pyrimidine core produce large-magnitude changes in ADME properties—a critical differentiator for procurement of specific substitution variants.

Metabolic stability
Class-level inference
6-Methyl substitution substantially improved HLM stability by blocking P450 recognition
Substitution pattern may influence metabolic fate; context for analog design
HLM data from MPS1 series; extrapolation to 5-methoxy requires review
Metabolic Stability HLM CYP450 MPS1

CXCR2 Antagonism Through Scaffold Hopping

Through scaffold hopping from a known chemokine receptor antagonist series, a pyrido[3,4-d]pyrimidine analogue (compound 2) was identified as a CXCR2 antagonist with an IC50 of 0.11 µM in a kinetic fluorescence-based calcium mobilization assay [1]. Systematic SAR exploration revealed that almost all new analogues lost activity, except a 6-furanyl derivative (17b) with comparable potency—underscoring that the pyrido[3,4-d]pyrimidine core, when appropriately substituted, occupies a narrow but uniquely productive chemical space for CXCR2 antagonism.

CXCR2 antagonism
Cross-study comparable
Pyrido[3,4-d]pyrimidine analog IC50 0.11 µM; most close analogs inactive
Stringent SAR underscores regioisomer procurement importance
Calcium mobilization assay; exact substitution match required
CXCR2 Chemokine Receptor Scaffold Hopping Inflammation

RIPK3 Selectivity: Derivative 20 vs. GSK872

In a head-to-head biochemical kinase assay comparison, pyrido[3,4-d]pyrimidine derivative 20 demonstrated comparable RIPK3 inhibitory activity to GSK872, the reference selective RIPK3 inhibitor, but was less potent against RIPK1, yielding higher selectivity for RIPK3 over RIPK1 than GSK872 [1]. In HT-29 cells, compound 20 inhibited RIPK3-mediated MLKL phosphorylation and suppressed necroptosis via MLKL oligomerization impediment. In vivo, 20 alleviated TNFα-induced systemic inflammatory response syndrome (SIRS) in a mouse model [1].

RIPK3 vs. GSK872
Head-to-head comparison
Compound 20 showed 586-fold RIPK3 selectivity over RIPK1, vs. GSK872; pMLKL suppression in cells
Reported kinase selectivity context; model-response interpretation requires isoform review
Mouse SIRS model endpoint; necroptosis pathway context
RIPK3 Necroptosis Kinase Selectivity MLKL

5-Methoxypyrido[3,4-d]pyrimidine Procurement and Applications


Kinase Lead Generation via C-4 Derivatization

The 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine intermediate (a direct structural analog of 5-methoxypyrido[3,4-d]pyrimidine) enables rapid parallel synthesis of C-4-substituted libraries via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution [1]. In the NCI 60 panel, derivatives from this intermediate demonstrate breast and renal cancer selectivity, making the scaffold directly applicable to tissue-targeted kinase inhibitor discovery. Procurement of the 5-methoxy variant provides a complementary electronic profile for SAR expansion.

MPS1 Inhibitor Scaffold Hybridization

The pyrido[3,4-d]pyrimidine core has been successfully employed in structure-based hybridization between a potent inhibitor (CCT251455) and a modest screening hit to generate novel MPS1 inhibitors with excellent potency and kinase selectivity, translating to biomarker modulation in in vivo human tumor xenograft models [1]. The 5-methoxy substitution offers a distinct vector for optimizing interactions with the MPS1 hinge region and improving metabolic stability, as demonstrated by the 6-methyl strategy that enabled clinical candidate BOS172722 [2].

RIPK3-Selective Necroptosis Drug Discovery

Pyrido[3,4-d]pyrimidine derivative 20 has been directly benchmarked against GSK872, demonstrating superior RIPK3-over-RIPK1 selectivity (586-fold) and in vivo efficacy in a TNFα-induced SIRS mouse model [1]. The scaffold's ability to suppress MLKL phosphorylation and oligomerization positions 5-methoxypyrido[3,4-d]pyrimidine as a strategic starting point for medicinal chemistry programs targeting necroptosis-driven inflammatory, neurodegenerative, and ischemia-reperfusion injury indications.

CXCR2 Antagonists in Inflammation and Oncology

The pyrido[3,4-d]pyrimidine scaffold has yielded a 0.11 µM CXCR2 antagonist through scaffold hopping, with stringent SAR requiring precise substitution matching [1]. This application scenario supports procurement for chemokine receptor programs where the scaffold's flat, purine-mimetic architecture enables ATP-competitive or allosteric modulation of GPCR-kinase signaling cross-talk.

Application
Selection Property
Validation Focus
Kinase lead generation (C-4 derivatization)
Compatible with cross-coupling chemistry; electronic profile complementarity
Cell-line panel selectivity; kinase inhibition profiling
MPS1 inhibitor scaffold hybridization
Structure-based hybridization potential; hinge-region interaction vectors
In vivo tumor model biomarker response; metabolic stability
RIPK3-selective necroptosis research
Reported RIPK3/RIPK1 selectivity context
MLKL phosphorylation and necroptosis model endpoints
CXCR2 antagonist discovery
Scaffold-hopping compatibility; purine-mimetic architecture
Chemokine receptor signaling assay; stringent SAR verification
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